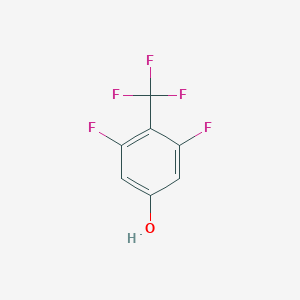

3,5-Difluoro-4-(trifluoromethyl)phenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,5-Difluoro-4-(trifluoromethyl)phenol: is an organic compound with the molecular formula C7H3F5O . It is a phenolic compound characterized by the presence of two fluorine atoms at the 3rd and 5th positions and a trifluoromethyl group at the 4th position on the benzene ring.

Mecanismo De Acción

Target of Action

It is known that this compound is used in the synthesis of various bioactive molecules , suggesting that it may interact with a range of biological targets.

Mode of Action

It’s known to be used in suzuki–miyaura coupling reactions , a type of cross-coupling reaction that forms carbon-carbon bonds. This suggests that the compound may interact with its targets by forming covalent bonds, leading to changes in the target molecules .

Biochemical Pathways

Given its use in the synthesis of bioactive molecules , it’s likely that it influences a variety of biochemical pathways.

Pharmacokinetics

Its solubility in ethanol suggests that it may be well-absorbed in the body

Result of Action

Its use in the synthesis of bioactive molecules suggests that it may have significant effects at the molecular and cellular levels.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3,5-Difluoro-4-(trifluoromethyl)phenol. For instance, its stability under different heating conditions has been studied . .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction , which involves the reaction of a boronic acid derivative with a halogenated phenol in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran.

Industrial Production Methods: Industrial production of 3,5-Difluoro-4-(trifluoromethyl)phenol may involve large-scale fluorination reactions using fluorinating agents such as sulfur tetrafluoride or selectfluor . These reactions are typically carried out under controlled conditions to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: 3,5-Difluoro-4-(trifluoromethyl)phenol can undergo oxidation reactions to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the phenolic group to a hydroxyl group, altering the compound’s reactivity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include and .

Reduction: Reducing agents such as or are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide .

Major Products:

Oxidation: Formation of quinones or other oxidized phenolic derivatives.

Reduction: Conversion to hydroxylated compounds.

Substitution: Formation of various substituted phenols depending on the reagents used.

Aplicaciones Científicas De Investigación

Chemistry: 3,5-Difluoro-4-(trifluoromethyl)phenol is used as a building block in the synthesis of more complex organic molecules. Its unique fluorinated structure makes it valuable in the development of fluorinated pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates .

Industry: The compound is used in the production of specialty polymers and materials with unique properties, such as increased thermal stability and resistance to chemical degradation .

Comparación Con Compuestos Similares

- 3,5-Difluorophenol

- 4-(Trifluoromethyl)phenol

- 2,4-Difluorophenol

- 2,6-Difluorophenol

Comparison: 3,5-Difluoro-4-(trifluoromethyl)phenol is unique due to the simultaneous presence of both fluorine atoms and a trifluoromethyl group on the phenol ring. This combination imparts distinct chemical and physical properties , such as increased lipophilicity and electronic effects , which can be advantageous in various applications compared to its analogs .

Actividad Biológica

3,5-Difluoro-4-(trifluoromethyl)phenol (CAS No. 116640-11-0) is a fluorinated phenolic compound that has garnered attention due to its unique chemical properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The molecular structure of this compound features two fluorine atoms at the 3 and 5 positions and a trifluoromethyl group at the 4 position of the phenolic ring. This configuration enhances its lipophilicity and stability, making it a candidate for various biological applications.

Antimicrobial Properties

Research indicates that fluorinated phenols exhibit significant antimicrobial activity. For example, studies have demonstrated that derivatives of trifluoromethylphenol compounds can inhibit bacterial growth effectively. The presence of the trifluoromethyl group enhances the hydrophobic interactions with microbial membranes, leading to increased permeability and subsequent cell death .

| Compound | Activity | Reference |

|---|---|---|

| This compound | Antibacterial against Staphylococcus aureus | |

| Trifluoromethylphenols | Broad-spectrum antimicrobial |

Cytotoxicity and Anticancer Activity

The compound has shown promise in anticancer research. In vitro studies indicated that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of reactive oxygen species (ROS) levels and the activation of caspases, which are crucial for programmed cell death .

Case Study:

A study conducted on human breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM. This suggests a potent anticancer effect that warrants further investigation.

Enzyme Inhibition

Fluorinated compounds often serve as enzyme inhibitors due to their ability to mimic natural substrates while providing enhanced binding affinity. Research has shown that this compound can inhibit certain cytochrome P450 enzymes involved in drug metabolism. This inhibition may lead to altered pharmacokinetics for co-administered drugs .

The biological activity of this compound is attributed to several mechanisms:

- Membrane Disruption : The lipophilic nature allows it to integrate into lipid membranes, disrupting their integrity.

- ROS Generation : Induction of oxidative stress leads to cellular damage and apoptosis.

- Enzyme Interaction : Binding to specific enzymes alters metabolic pathways critical for cell survival.

Propiedades

IUPAC Name |

3,5-difluoro-4-(trifluoromethyl)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F5O/c8-4-1-3(13)2-5(9)6(4)7(10,11)12/h1-2,13H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAOKJLSRDFRVLJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C(F)(F)F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80557466 |

Source

|

| Record name | 3,5-Difluoro-4-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80557466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116640-11-0 |

Source

|

| Record name | 3,5-Difluoro-4-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80557466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.